

Application Notes and Protocols for Acid Yellow 199 in Textile Dyeing Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B15553251

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Acid Yellow 199** (C.I. 14205) in experimental textile dyeing procedures. The protocols detailed herein are specifically tailored for dyeing protein-based fibers such as wool and synthetic polyamides like nylon, which are common substrates in research and development settings.

Overview of Acid Yellow 199

Acid Yellow 199 is a monoazo acid dye known for its bright, orange-yellow hue.^{[1][2]} It is primarily used for dyeing nylon, wool, and silk fibers.^{[1][2]} The dye forms ionic bonds with the amino groups in these fibers under acidic conditions, resulting in good wash fastness.

Chemical and Physical Properties:

Property	Value
C.I. Name	Acid Yellow 199
C.I. Number	14205
CAS Number	70865-20-2 [1] [2]
Molecular Formula	C ₁₉ H ₁₅ N ₄ NaO ₆ S [1] [2]
Molecular Weight	450.40 g/mol [1] [2]
Appearance	Orange powder [1] [2]
Solubility	Soluble in water [1] [2]

Experimental Protocols

The following protocols provide a framework for conducting dyeing experiments with **Acid Yellow 199** on nylon and wool fibers. Researchers should consider these as starting points and optimize parameters based on their specific experimental goals.

Materials and Reagents

- **Acid Yellow 199** dye powder
- Nylon or wool substrate (fabric, yarn, or fibers)
- Distilled or deionized water
- Acetic acid (or other suitable acid for pH adjustment)
- Sodium sulfate (leveling agent, optional)
- Non-ionic detergent (for washing)
- Beakers or dyeing vessels
- Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, shaking water bath)
- pH meter

- Spectrophotometer (for quantitative analysis of dye uptake)

General Dyeing Workflow

The following diagram illustrates the general workflow for a laboratory-scale textile dyeing experiment with **Acid Yellow 199**.

[Click to download full resolution via product page](#)

Caption: General workflow for textile dyeing experiments.

Protocol for Dyeing Nylon with Acid Yellow 199

This protocol is designed for achieving level dyeing on nylon substrates.

- Substrate Preparation: Scour the nylon material with a 1 g/L solution of a non-ionic detergent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with distilled water.
- Dye Bath Preparation:
 - Prepare a stock solution of **Acid Yellow 199** (e.g., 1 g/L in distilled water).
 - Fill a dyeing vessel with the required volume of distilled water to achieve the desired liquor ratio (e.g., 40:1).
 - Add the calculated amount of dye stock solution to the dye bath.
 - If using, add a leveling agent such as sodium sulfate (e.g., 5 g/L).
 - Adjust the pH of the dye bath to the desired level (typically between 4 and 6 for dark shades and 6 and 7 for light shades) using a dilute solution of acetic acid.
- Dyeing Process:

- Introduce the wetted nylon substrate into the dye bath at room temperature.
- Gradually raise the temperature of the dye bath to 95-100°C over 30-45 minutes while stirring continuously.
- Maintain the temperature and continue dyeing for 45-60 minutes.

- Post-Dyeing Treatment:
 - Allow the dye bath to cool gradually to about 60°C before removing the dyed substrate.
 - Rinse the substrate with cold water until the water runs clear.
 - Wash the dyed substrate with a 1 g/L solution of a non-ionic detergent at 50-60°C for 15 minutes to remove any unfixed dye.
 - Rinse thoroughly with cold water and air dry.

Protocol for Dyeing Wool with Acid Yellow 199

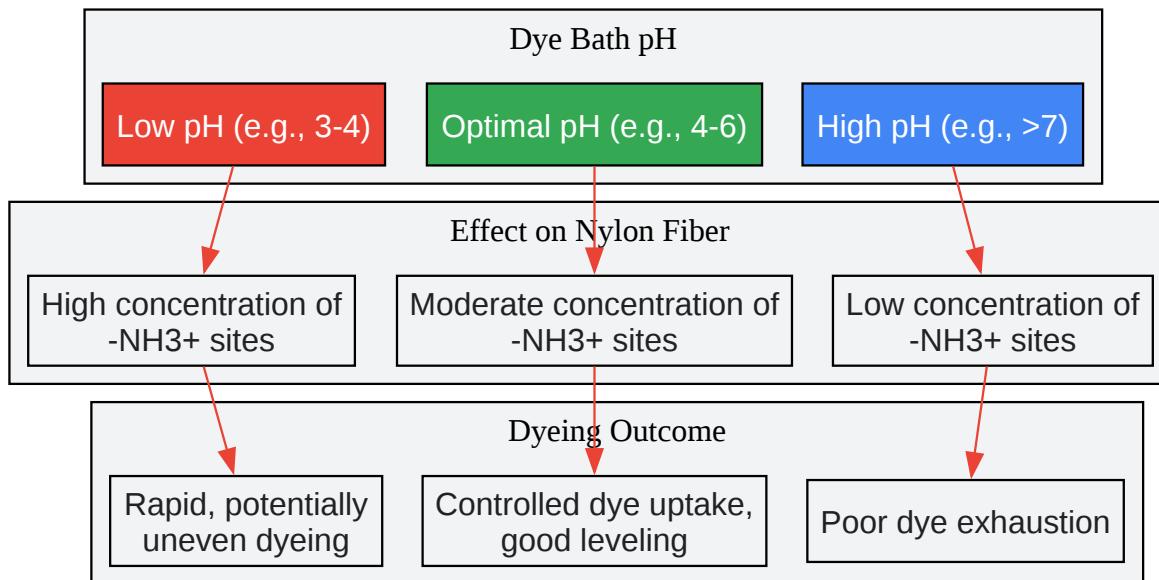
This protocol is suitable for dyeing wool fibers, yarn, or fabric.

- Substrate Preparation: Scour the wool material as described for nylon.
- Dye Bath Preparation:
 - Prepare the dye bath similarly to the nylon dyeing protocol. A liquor ratio of 40:1 is recommended.
 - The optimal pH for dyeing wool with acid dyes is generally in the acidic range. Start with a pH of around 6.0.
- Dyeing Process:
 - Introduce the wetted wool substrate into the dye bath at approximately 40°C.
 - Slowly increase the temperature to a near boil (95-98°C) over 45-60 minutes. Avoid rapid boiling to prevent felting of the wool.

- Hold the temperature for 45-60 minutes, ensuring gentle agitation.
- Post-Dyeing Treatment:
 - Allow the dye bath to cool down slowly to prevent thermal shock to the wool fibers.
 - Follow the rinsing and washing procedures as outlined for nylon.

Quantitative Data and Performance

Colorfastness Properties


The following table summarizes the colorfastness of **Acid Yellow 199** on textiles according to ISO standards. The ratings are on a scale of 1 to 5, with 5 being the highest fastness.

Fastness Property	ISO Test Method	Rating
Light Fastness	ISO 105-B02	6-7[2]
Washing (Fading)	ISO 105-C06	4-5[2]
Washing (Staining)	ISO 105-C06	5[2]
Perspiration (Fading)	ISO 105-E04	4-5[2]
Perspiration (Staining)	ISO 105-E04	4-5[2]
Water (Fading)	ISO 105-E01	4-5
Water (Staining)	ISO 105-E01	5
Rubbing (Dry)	ISO 105-X12	4-5
Rubbing (Wet)	ISO 105-X12	4

Note: Ratings for water and rubbing fastness are typical for this class of dye and may vary based on dyeing parameters and substrate.

Effect of pH on Dyeing Nylon

The pH of the dye bath is a critical parameter in the dyeing of nylon with acid dyes. The following diagram illustrates the relationship between pH and dye uptake.

[Click to download full resolution via product page](#)

Caption: Relationship between pH and dyeing outcome on nylon.

Spectrophotometric Analysis of Dye Uptake

The percentage of dye exhaustion from the dye bath can be quantified using a UV-Vis spectrophotometer.

- Calibration Curve: Prepare a series of standard solutions of **Acid Yellow 199** of known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}). Plot a calibration curve of absorbance versus concentration.
- Dye Bath Analysis: Before and after the dyeing process, take an aliquot of the dye bath. Dilute as necessary to fall within the range of the calibration curve.
- Measure Absorbance: Measure the absorbance of the initial and final dye bath samples at λ_{max} .
- Calculate Dye Uptake: Use the calibration curve to determine the initial and final concentrations of the dye in the dye bath. The percentage of dye exhaustion can be

calculated using the following formula:

$$\% \text{ Exhaustion} = [(\text{Initial Concentration} - \text{Final Concentration}) / \text{Initial Concentration}] \times 100$$

Safety Precautions

- Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of the dye powder. Use a dust mask if necessary.
- Consult the Safety Data Sheet (SDS) for **Acid Yellow 199** for detailed safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. China Acid Yellow 199 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Acid Yellow 199 in Textile Dyeing Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553251#protocol-for-using-acid-yellow-199-in-textile-dyeing-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com